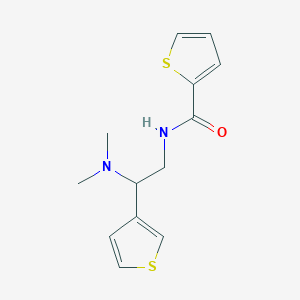
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar thiophene derivatives involves complex organic synthesis techniques. For example, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, related to the compound , have been synthesized to explore their potential as anti-cancer agents. These syntheses typically involve multi-step reactions that include the formation of key intermediate compounds, followed by cyclization and functionalization processes to achieve the desired thiophene derivative (Hudson et al., 1987).
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been thoroughly studied using techniques such as X-ray crystallography and molecular mechanics calculations. These studies provide insights into the conformational flexibility of the molecule, which is crucial for understanding its interaction with biological targets. For instance, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide, was established, showcasing the importance of hydrogen bonds and π···π interactions in stabilizing the crystal structure (Sharma et al., 2016).
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Novel thiophene derivatives, including those structurally related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Some compounds showed significant activity against breast and colon cancer cell lines, highlighting the potential of thiophene derivatives in cancer therapy (Ghorab et al., 2013).
Fluorescence Properties
The fluorescence properties of thiophene carboxamido molecules have been investigated, providing insights into their potential applications in developing fluorescence-based sensors or imaging agents. Studies on similar thiophene compounds showed changes in fluorescence upon interaction with different environments, which could be leveraged in bioimaging applications (Nagaraja et al., 2013).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives, closely related to the compound of interest, have been reported to exhibit antibacterial and antifungal activities. These findings suggest the potential of thiophene derivatives in developing new antimicrobial agents (Vasu et al., 2003).
Bioactivity of Enaminone Complexes
Enaminones derived from thiophene compounds have shown bioactivity against various bacterial and fungal strains. This study underscores the utility of thiophene derivatives in creating compounds with potential antimicrobial properties (Jeragh & Elassar, 2015).
DNA-Intercalating Agents
Thiophene derivatives, including N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide and its analogs, have been explored for their ability to intercalate DNA, demonstrating potential as antitumor agents. This research highlights the relevance of thiophene derivatives in developing new chemotherapeutic agents (Denny et al., 1987).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-15(2)11(10-5-7-17-9-10)8-14-13(16)12-4-3-6-18-12/h3-7,9,11H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDYMDRGMXJLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CS1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



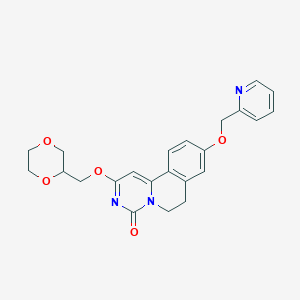
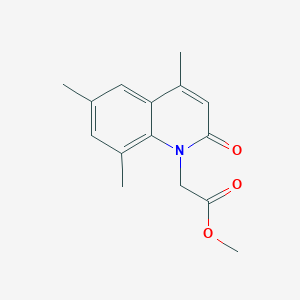
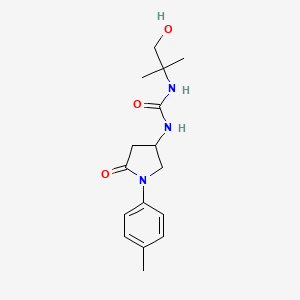
![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)
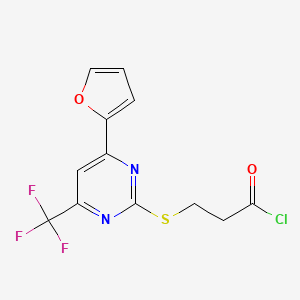
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2481228.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2481229.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2481230.png)
![Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2481234.png)
![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2481235.png)

